![molecular formula C18H20N4O2 B104346 N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide CAS No. 17745-84-5](/img/structure/B104346.png)
N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide, also known as NADA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. NADA belongs to the class of compounds known as vanilloids, which have been shown to have a wide range of biological activities. In
Mecanismo De Acción
N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide exerts its biological effects by activating the TRPV1 receptor, which is a member of the transient receptor potential (TRP) family of ion channels. TRPV1 is involved in pain sensation, inflammation, and thermoregulation. N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide binds to the TRPV1 receptor and activates it, leading to the release of neurotransmitters and neuropeptides that modulate pain sensation and inflammation.
Efectos Bioquímicos Y Fisiológicos
N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, anti-inflammatory effects, and analgesic effects. N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide has also been shown to modulate the release of neurotransmitters and neuropeptides, which are involved in pain sensation and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide in lab experiments is its high potency and specificity for the TRPV1 receptor. This allows researchers to study the effects of TRPV1 activation on various biological processes. However, one limitation of using N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide is its potential toxicity at high doses. Careful dosing and monitoring are required to ensure the safety of lab animals and researchers.
Direcciones Futuras
For research on N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide include exploring its potential therapeutic applications in cancer treatment, pain management, and inflammatory diseases. Additionally, research on the pharmacokinetics and pharmacodynamics of N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide is needed to determine the optimal dosing and administration routes for clinical use. Finally, further studies are needed to elucidate the molecular mechanisms underlying the biological effects of N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide and to identify potential drug targets for therapeutic development.
Métodos De Síntesis
The synthesis method for N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide involves the reaction of p-acetamidobenzaldehyde with 4-aminobenzaldehyde in the presence of acetic anhydride and glacial acetic acid. The resulting product is then treated with acetic anhydride and acetic acid to yield N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide. This method has been optimized for high yield and purity and has been used in several studies to produce N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide for research purposes.
Aplicaciones Científicas De Investigación
N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide has been shown to have a wide range of potential therapeutic applications, including anti-inflammatory, analgesic, and anti-cancer effects. In vitro studies have demonstrated that N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide can inhibit the growth of several types of cancer cells, including breast, prostate, and lung cancer cells. Additionally, N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide has also been shown to have analgesic effects by activating the TRPV1 receptor, which is involved in pain sensation.
Propiedades
Número CAS |
17745-84-5 |
|---|---|
Nombre del producto |
N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide |
Fórmula molecular |
C18H20N4O2 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
N-[4-[(Z)-[(Z)-(4-acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide |
InChI |
InChI=1S/C18H18N4O2/c1-13(23)21-17-7-3-15(4-8-17)11-19-20-12-16-5-9-18(10-6-16)22-14(2)24/h3-12H,1-2H3,(H,21,23)(H,22,24)/b19-11-,20-12- |
Clave InChI |
IJZPLXLJPCGXJX-YZLQMOBTSA-N |
SMILES isomérico |
CC(=O)NC1=CC=C(C=C1)/C=N\N=C/C2=CC=C(C=C2)NC(=O)C |
SMILES |
CC(=O)NC1=CC=C(C=C1)C=NN=CC2=CC=C(C=C2)NC(=O)C |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)C=NN=CC2=CC=C(C=C2)NC(=O)C |
Otros números CAS |
17745-84-5 |
Pictogramas |
Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



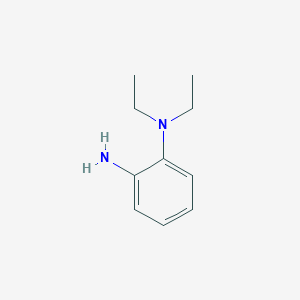
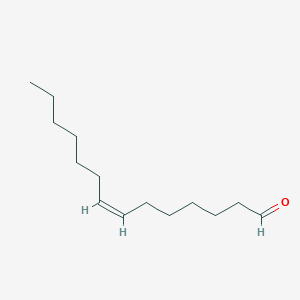
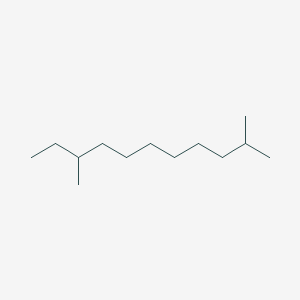

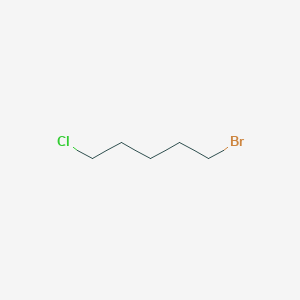
![5-Bromo-6-fluorobenzo[d][1,3]dioxole](/img/structure/B104280.png)
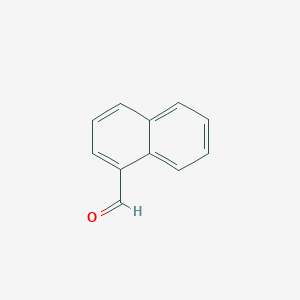
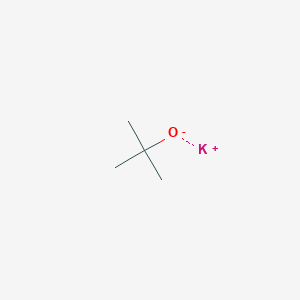
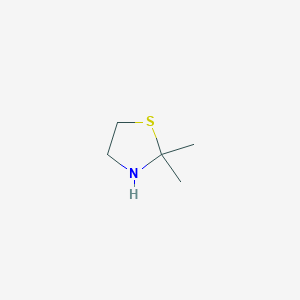
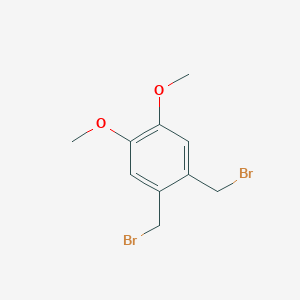
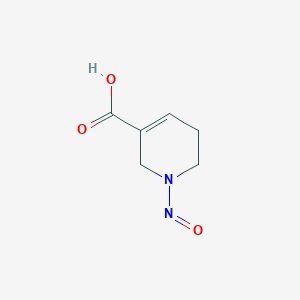
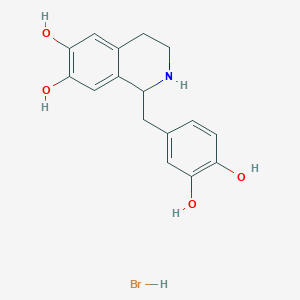
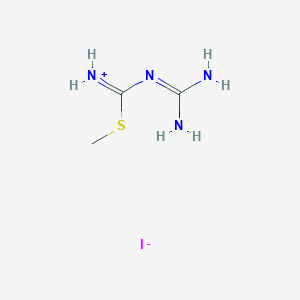
![3-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)propanoic Acid](/img/structure/B104301.png)